molecular formula C10H10ClNO2 B8426202 3-(2-Chloro-ethoxy)-7-methyl-benzo[d]isoxazole

3-(2-Chloro-ethoxy)-7-methyl-benzo[d]isoxazole

Cat. No.: B8426202
M. Wt: 211.64 g/mol
InChI Key: RGYVQOSLNCAEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-ethoxy)-7-methyl-benzo[d]isoxazole is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

3-(2-chloroethoxy)-7-methyl-1,2-benzoxazole

InChI

InChI=1S/C10H10ClNO2/c1-7-3-2-4-8-9(7)14-12-10(8)13-6-5-11/h2-4H,5-6H2,1H3

InChI Key

RGYVQOSLNCAEHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromo-2-chloroethane (168 μl, 2.0 mmol) was added to 5 ml DMF in a 50 ml flask. 7-Methyl-benzo[d]isoxazol-3-ol (298 mg, 2.0 mmol), potassium carbonate (276 mg, 2.0 mmol) and additional DMF (5 ml) were added and the mixture was stirred for 12 h. Ethylacetate (50 ml) and H2O (50 ml) were added. The two phases were separated and the aqueous phase was extracted with ethylacetate. The combined organic phases were washed with brine, dried over MgSO4 and evaporated to dryness to give 420 mg of the crude product. The crude product was subjected to column chromatography (0-5% methanol in dichloromethane) to give the pure title compound 41 (290 mg, 70%). 1H NMR (CDCl3) 2.5 (s, 3H), 3.9 (t, 2H), 4.7 (t, 2H), 7.2 (t, 1H), 7.3 (d, 1H), 7.5 (d, 2H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
168 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
298 mg
Type
reactant
Reaction Step Three
Quantity
276 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

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